Reactivity Differential: 2-Sulfonyl vs. 3-Sulfonyl Regioisomers in Aniline Sulfonylation
The electrophilic reactivity of furan-2-sulfonyl chlorides significantly exceeds that of furan-3-sulfonyl chlorides due to enhanced conjugation between the sulfonyl group and the furan oxygen. In methanol at 25°C, furan-2-sulfonyl chloride reacts with aniline with a second-order rate constant (k₂) approximately 3.5-fold higher than its 3-isomer counterpart [1]. By extension, 4-methylfuran-2-sulfonyl chloride is expected to exhibit a similar rate enhancement over 4-methylfuran-3-sulfonyl chloride, a commercially available regioisomer . This kinetic advantage translates to shorter reaction times and higher conversion yields in sulfonamide library synthesis.
| Evidence Dimension | Second-order rate constant (k₂) for reaction with aniline in methanol |
|---|---|
| Target Compound Data | Not directly measured; inferred from furan-2-sulfonyl chloride: k₂ ≈ 3.5 × k₂(furan-3-sulfonyl chloride) |
| Comparator Or Baseline | Furan-3-sulfonyl chloride: k₂ (lower) |
| Quantified Difference | Approximately 3.5-fold rate enhancement for 2-sulfonyl over 3-sulfonyl isomer |
| Conditions | Methanol, 25°C, equimolar aniline |
Why This Matters
Faster kinetics enables higher throughput in parallel synthesis and reduces side-product formation.
- [1] Arcoria, A.; Maccarone, E.; Musumarra, G.; Tomaselli, G. A. Reaction kinetics of furansulfonyl chlorides with anilines in methanol and reactivities of benzene-, thiophene- and furansulfonyl chlorides. J. Org. Chem. 1974, 39 (24), 3595-3598. View Source
